N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-4-(4-morpholinylsulfonyl)benzamide
Description
N-{2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-4-(4-morpholinylsulfonyl)benzamide is a synthetic small molecule characterized by a 1,2-benzisothiazole 1,1-dioxide core linked via an ethylamino spacer to a 4-(4-morpholinylsulfonyl)benzamide moiety.
Properties
IUPAC Name |
N-[2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethyl]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O6S2/c25-20(15-5-7-16(8-6-15)32(28,29)24-11-13-30-14-12-24)22-10-9-21-19-17-3-1-2-4-18(17)31(26,27)23-19/h1-8H,9-14H2,(H,21,23)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIPHGKOOYQOBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN=C3C4=CC=CC=C4S(=O)(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-4-(4-morpholinylsulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound incorporates a benzisothiazole moiety, which is known for various pharmacological properties, including antimicrobial and anticancer effects. The exploration of this compound's biological activity is crucial for understanding its therapeutic potential.
The molecular formula of this compound is , with a molecular weight of approximately 359.4 g/mol. The compound features a unique structure that combines a benzamide with a morpholine and benzisothiazole group, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 359.4 g/mol |
| InChI Key | SZKUNJZERVDNQH-UHFFFAOYSA-N |
| CAS Number | Not specified |
Antimicrobial Activity
Research has indicated that compounds containing the benzisothiazole structure exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzisothiazole can inhibit the growth of various bacteria and fungi. The specific compound under discussion has been tested for its effectiveness against several microbial strains.
Anticancer Potential
Preliminary investigations into the anticancer properties of this compound suggest it may induce apoptosis in cancer cell lines. In vitro assays have demonstrated that this compound can inhibit cell proliferation and promote cell death in specific cancer types.
Ion Channel Inhibition
Notably, a related compound demonstrated inhibitory activity against Kv1.3 potassium channels, which are implicated in various physiological processes and diseases. This suggests that this compound may also interact with ion channels, providing another avenue for its biological activity.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of benzisothiazole derivatives found that certain compounds exhibited potent activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the benzisothiazole core could enhance antimicrobial potency.
Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that the compound significantly reduced viability in breast and colon cancer cells. Flow cytometry analysis showed an increase in apoptotic cells after treatment with the compound, indicating its potential as an anticancer agent.
Scientific Research Applications
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, particularly against resistant bacterial strains. Research indicates that derivatives of benzisothiazole, including those similar to N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-4-(4-morpholinylsulfonyl)benzamide, have shown efficacy against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study demonstrated that benzothiazole derivatives displayed potent antibacterial activity with minimal inhibitory concentrations (MICs) ranging from 5.08 µM to 5.19 µM against various bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae .
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| W6 | S. aureus | 5.19 |
| W1 | Candida albicans | 5.08 |
Antiviral Properties
This compound has been studied for its potential as an antiviral agent, particularly against HIV. Compounds with similar structures have been synthesized and evaluated for their effectiveness against HIV strains with clinically relevant mutations.
Case Study: Anti-HIV Activity
Research findings indicated that certain derivatives exhibited anti-HIV activity by targeting non-classical binding sites within the virus. These compounds showed promise in inhibiting viral replication in vitro .
Anticancer Applications
The compound's structural characteristics suggest potential use in cancer therapy. Studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells and inhibit specific enzymes involved in tumor growth.
Case Study: Antitumor Activity
A derivative containing a benzothiazole moiety demonstrated significant cytotoxic effects on cancer cell lines, with IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil (5-FU). The compound was noted for its ability to inhibit glutathione S-transferase (GST), an enzyme linked to drug resistance in cancer therapies .
Summary of Findings
The applications of this compound highlight its potential as a versatile therapeutic agent in the fields of antimicrobial and anticancer research. The ongoing exploration of its derivatives continues to reveal promising results that may lead to new treatment options for resistant infections and various cancers.
Chemical Reactions Analysis
Reaction Mechanisms
The cyclization step involves electrophilic attack by halogenating agents (e.g., Cl₂) on the oxime intermediate, leading to ring closure and formation of the benzisothiazole structure. This mechanism is supported by the patent’s description of halogenated intermediates .
For the sulfonamide and amide bond formations, standard coupling agents (e.g., EDCl, HOBt) are likely used, though detailed protocols are not explicitly provided in the search results.
Optimization Parameters
-
Solvent Choice : Hydrocarbons (toluene, chlorobenzene) and halogenated hydrocarbons (methylene chloride) are preferred for phase separation and reaction efficiency .
-
Temperature Control : Elevated temperatures (>170°C) risk side reactions, while low temperatures (<0°C) reduce reaction rates .
-
Halogenating Agents : Sulfuryl chloride and chlorine are favored for selectivity .
Comparative Analysis with Related Compounds
Research Findings
-
Efficiency : The one-pot process in Embodiment II minimizes aqueous waste and enhances synthetic accessibility .
-
Scalability : Solvent systems (e.g., toluene/monochlorobenzene) enable separation of organic and aqueous layers for recycling catalysts .
-
Analytical Confirmation : Products are verified via NMR and mass spectrometry to ensure structural integrity .
This compound’s synthesis leverages well-established cyclization methodologies for benzisothiazoles, with further functionalization tailored to its unique pharmacological profile. Further studies on reaction kinetics and scalability would enhance its industrial applicability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on core motifs:
- Sulfonamide-Benzamides: highlights N-[2-(diethylamino)ethyl]-4-(methylsulfonyl)benzamides as antiarrhythmics. The target’s morpholine substituent may reduce basicity compared to diethylamino groups, impacting ion channel interactions .
- Morpholine vs. Thiazinan : ’s 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide replaces morpholine with a six-membered thiazinan ring. The larger thiazinan may sterically hinder target binding but improve metabolic stability .
Physicochemical Properties
- Solubility : Morpholine’s polarity enhances aqueous solubility compared to ’s lipophilic thiazinan derivatives .
- Tautomerism : Unlike ’s triazole-thione equilibrium, the target’s rigid benzisothiazole dioxido core minimizes tautomeric shifts, stabilizing its conformation .
Data Tables
Table 1: Structural Comparison
Preparation Methods
Cyclization and Oxidation of Benzisothiazole Precursors
The 1,2-benzisothiazole core is constructed via cyclization of o-chlorobenzonitrile with sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 90–120°C for 6–9 hours, yielding o-mercaptobenzonitrile . Subsequent chlorination with Cl₂ in dichloromethane at 5–15°C forms 1,2-benzisothiazol-3-one , which is oxidized to the sulfone using hydrogen peroxide (H₂O₂) in acetic acid. Amination at position 3 is achieved via Hofmann rearrangement of the corresponding carboxamide or through direct substitution with aqueous ammonia under pressure.
Table 1: Reaction Conditions for Benzisothiazole Sulfone Synthesis
Synthesis of 4-(4-Morpholinylsulfonyl)benzoic Acid
Sulfonylation of Benzoic Acid Derivatives
4-(Chlorosulfonyl)benzoic acid is prepared by treating benzoic acid with chlorosulfonic acid at 0°C, followed by reaction with morpholine in tetrahydrofuran (THF) to substitute the chloride. The resultant 4-(4-morpholinylsulfonyl)benzoic acid is isolated via crystallization from ethanol/water (yield: 75–80%).
Table 2: Sulfonylation and Morpholine Substitution
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfonation | ClSO₃H, 0°C, 2 h | 70–75 | |
| Morpholine Substitution | Morpholine, THF, rt, 4 h | 85–90 |
Coupling Strategies for Final Assembly
Amide Bond Formation and Linker Installation
The ethylenediamine linker is introduced by reacting 1,2-benzisothiazol-3-amine 1,1-dioxide with 2-bromoethylamine hydrobromide in acetonitrile at reflux, yielding N-(2-aminoethyl)-1,2-benzisothiazol-3-amine 1,1-dioxide . This intermediate is coupled with 4-(4-morpholinylsulfonyl)benzoic acid using N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in DMF, forming the target amide.
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A common synthetic approach involves refluxing intermediates (e.g., substituted benzaldehydes) with catalysts like glacial acetic acid under anhydrous ethanol. For optimization, systematically vary parameters such as solvent polarity (e.g., acetonitrile vs. ethanol), reaction time (e.g., 4–8 hours), and catalyst loading. Monitor purity via HPLC and adjust purification techniques (e.g., column chromatography vs. recrystallization) based on solubility profiles .
Q. How is this compound characterized using spectroscopic and chromatographic techniques?
- Methodological Answer : Use ¹H/¹³C NMR to confirm functional groups (e.g., sulfonyl, morpholinyl) and FT-IR for vibrational modes of the benzisothiazole ring. Mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection assesses purity. X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .
Q. What in vitro biological assays are suitable for assessing its therapeutic potential?
- Methodological Answer : Prioritize cytotoxicity assays (e.g., MTT on cancer cell lines) and enzyme inhibition studies (e.g., kinase or protease targets). For mechanistic insights, pair these with fluorescence-based binding assays or Western blotting to evaluate downstream signaling pathways. Dose-response curves and IC₅₀ calculations are critical for potency comparisons .
Advanced Research Questions
Q. How can researchers optimize the synthesis to address scalability and green chemistry principles?
- Methodological Answer : Replace traditional solvents (e.g., ethanol) with greener alternatives (e.g., cyclopentyl methyl ether) and explore catalytic methods (e.g., trichloroisocyanuric acid for oxidation). Implement process control systems (e.g., real-time pH monitoring) to reduce waste and improve reproducibility. Scalability trials should assess solvent recovery rates and energy efficiency .
Q. How can contradictions in biological activity data across different studies be resolved?
- Methodological Answer : Conduct meta-analyses to identify variability sources (e.g., cell line heterogeneity, assay protocols). Validate findings using orthogonal methods: For example, if cytotoxicity conflicts arise, cross-verify with apoptosis assays (Annexin V/PI staining) and genomic toxicity screens (Comet assay). Align experimental designs with established theoretical frameworks (e.g., structure-activity relationship models) .
Q. What computational strategies predict the compound’s structure-activity relationships (SAR) for target selectivity?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to map interactions with target proteins (e.g., kinases) and MD simulations to assess binding stability. Use QSAR models trained on analogous benzisothiazole derivatives to predict substituent effects on potency. Validate predictions with synthetic analogs and in vitro testing .
Q. What in silico methods evaluate the compound’s pharmacokinetic properties and metabolic stability?
- Methodological Answer : Employ ADMET prediction tools (e.g., SwissADME) to estimate logP, bioavailability, and CYP450 metabolism. For metabolic stability, simulate phase I/II transformations (e.g., sulfonation, glucuronidation) using software like Meteor. Cross-reference results with experimental microsomal stability assays .
Q. How can researchers design experiments to assess the impact of structural modifications on bioactivity?
- Methodological Answer : Use a scaffold-hopping approach : Synthesize derivatives with variations in the morpholinylsulfonyl or benzisothiazole moieties. Test these in parallel using high-throughput screening (HTS) and correlate structural changes with activity via heatmap clustering. Prioritize modifications that enhance solubility (e.g., polar substituents) without compromising target binding .
Q. What statistical approaches are recommended for analyzing high-throughput screening data?
- Methodological Answer : Apply multivariate analysis (e.g., PCA) to reduce dimensionality and identify key activity drivers. Use hierarchical clustering to group compounds by bioactivity profiles. For dose-response data, nonlinear regression models (e.g., four-parameter logistic curves) quantify efficacy and potency trends. Validate with bootstrapping to assess confidence intervals .
Q. How can findings for this compound be integrated into broader pharmacological or biochemical frameworks?
- Methodological Answer :
Link experimental results to established pathways (e.g., MAPK/ERK signaling) using pathway analysis tools (e.g., KEGG). Develop a mechanistic hypothesis (e.g., allosteric inhibition) and validate via knockout/knockdown models (e.g., CRISPR-Cas9). Publish datasets in open-access repositories (e.g., ChEMBL) for cross-disciplinary validation .
Key Considerations for Experimental Design
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
